3-Methyl-4-(prop-2-yn-1-yl)octa-1,6-diene
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Overview
Description
3-Methyl-4-(prop-2-yn-1-yl)octa-1,6-diene is an organic compound with a unique structure that includes both alkyne and diene functionalities. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(prop-2-yn-1-yl)octa-1,6-diene typically involves the use of alkyne and diene precursors. One common method is the coupling of a propargyl halide with a diene under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 50-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(prop-2-yn-1-yl)octa-1,6-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide to form corresponding diols or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne and diene functionalities to form saturated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position, using reagents like sodium amide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, aqueous conditions.
Reduction: Palladium on carbon, hydrogen gas, room temperature to moderate heating.
Substitution: Sodium amide, lithium diisopropylamide, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Diols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted alkynes and dienes.
Scientific Research Applications
3-Methyl-4-(prop-2-yn-1-yl)octa-1,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(prop-2-yn-1-yl)octa-1,6-diene involves its interaction with various molecular targets. The alkyne and diene functionalities allow it to participate in cycloaddition reactions, forming cyclic compounds that can interact with biological molecules. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple diene with similar reactivity but lacks the alkyne functionality.
Propargyl Alcohol: Contains an alkyne group but lacks the diene structure.
Isoprene: Another diene with different substitution patterns.
Uniqueness
3-Methyl-4-(prop-2-yn-1-yl)octa-1,6-diene is unique due to its combination of alkyne and diene functionalities, which allows it to participate in a wider range of chemical reactions compared to simpler dienes or alkynes. This dual functionality makes it a valuable compound in synthetic chemistry and various applications.
Properties
CAS No. |
61973-16-8 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3-methyl-4-prop-2-ynylocta-1,6-diene |
InChI |
InChI=1S/C12H18/c1-5-8-10-12(9-6-2)11(4)7-3/h2,5,7-8,11-12H,3,9-10H2,1,4H3 |
InChI Key |
QUGIKSCYJIPQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(CC#C)C(C)C=C |
Origin of Product |
United States |
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